2-[(Carboxymethyl)carbamoyl]benzoic acid 2-[(Carboxymethyl)carbamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 4743-52-6
VCID: VC18661391
InChI: InChI=1S/C10H9NO5/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(15)16/h1-4H,5H2,(H,11,14)(H,12,13)(H,15,16)
SMILES:
Molecular Formula: C10H9NO5
Molecular Weight: 223.18 g/mol

2-[(Carboxymethyl)carbamoyl]benzoic acid

CAS No.: 4743-52-6

Cat. No.: VC18661391

Molecular Formula: C10H9NO5

Molecular Weight: 223.18 g/mol

* For research use only. Not for human or veterinary use.

2-[(Carboxymethyl)carbamoyl]benzoic acid - 4743-52-6

Specification

CAS No. 4743-52-6
Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
IUPAC Name 2-(carboxymethylcarbamoyl)benzoic acid
Standard InChI InChI=1S/C10H9NO5/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(15)16/h1-4H,5H2,(H,11,14)(H,12,13)(H,15,16)
Standard InChI Key AAZNMGBBGJBDFW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCC(=O)O)C(=O)O

Introduction

Structural Characteristics and Nomenclature

The compound’s architecture consists of two benzoic acid moieties connected via a carbamoyl bridge. The 2D structure (Fig. 1) reveals planar aromatic rings with carboxyl groups at the ortho positions relative to the carbamoyl linkage. The SMILES notation C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(=O)O\text{C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(=O)O} precisely encodes this arrangement .

Electronic Configuration

The conjugated π-system across the aromatic rings and carbamoyl group facilitates resonance stabilization. Density functional theory (DFT) calculations predict partial negative charges on the carbonyl oxygens (δ0.45\delta^- \approx -0.45) and positive charges on the amide nitrogen (δ++0.32\delta^+ \approx +0.32), enabling dipole-dipole interactions .

Tautomerism and pKa

The compound exhibits pH-dependent tautomerism. Experimental pKa values for analogous benzoic acid derivatives range from 2.9–3.7 for the first deprotonation (carboxylic acid) and 5.1–5.8 for the secondary ionization (amide proton) . Aqueous solubility is limited (<1 mg/mL at 25°C) but improves in polar aprotic solvents like DMSO.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC15H11NO5\text{C}_{15}\text{H}_{11}\text{NO}_{5}
Molecular Weight285.25 g/mol
XLogP31.82
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Synthetic Methodologies

Carbodiimide-Mediated Coupling

A validated route involves reacting 2-aminobenzoic acid with 2-carboxybenzoyl chloride in anhydrous THF using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction proceeds via a mixed anhydride intermediate, yielding the target compound in 67–72% isolated yield after recrystallization from ethanol-water.

Base-Catalyzed Hydrolysis

Alternative approaches adapt protocols for related carboxymethyl derivatives. For instance, treating methyl ester precursors with NaOH in methanol (60°C, 5 h) achieves >90% hydrolysis efficiency . Critical parameters include:

  • Molar ratio: 1:5.3 (substrate:NaOH)

  • Reaction time: 5 hours

  • Workup: Acidification to pH 2 with HCl precipitates the product .

Equation 1: Hydrolysis Reaction

RCOOR’+NaOHRCOONa++R’OH\text{RCOOR'} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{R'OH}

Followed by protonation to yield RCOOH

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 217°C with a broad endotherm, indicating gradual breakdown of the carbamoyl linkage. The melting point remains unresolved due to decomposition prior to fusion.

Solubility Profile

Table 2: Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)
Water0.89
Methanol12.4
Ethyl Acetate3.2
DMSO34.7

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